molecular formula C18H25N3O3 B240814 N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

カタログ番号 B240814
分子量: 331.4 g/mol
InChIキー: NXLKREIVNSXQFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in several signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in embryonic development and adult tissue homeostasis. Inhibition of GSK-3 by CHIR-99021 has been shown to have significant effects on cellular processes, making it a valuable tool for scientific research.

作用機序

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is involved in the phosphorylation of several downstream targets, including β-catenin, which is a key regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3 by N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea leads to the stabilization and accumulation of β-catenin, resulting in the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to promote the survival and proliferation of pancreatic beta cells, which are responsible for insulin production. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is its specificity for GSK-3, which allows for the selective inhibition of this kinase without affecting other signaling pathways. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has a long half-life, which allows for sustained inhibition of GSK-3. However, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have off-target effects on other kinases, such as CDK2 and CDK5. Furthermore, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in cell culture experiments requires the use of dimethyl sulfoxide (DMSO) as a solvent, which can affect cellular processes and lead to non-specific effects.

将来の方向性

There are several future directions for the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in scientific research. One potential application is in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in combination with other small molecule inhibitors may have synergistic effects and lead to the development of more effective therapies for various diseases.

合成法

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the protection of the amine and carbonyl groups, followed by the reaction of the protected amine with the protected phenol. The resulting product is then deprotected to yield N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea. The synthesis has been optimized to yield high purity and high yields of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea.

科学的研究の応用

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of pluripotent stem cells into specific cell types. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been used to study the Wnt/β-catenin pathway in cancer cells and its potential as a therapeutic target. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been used to investigate the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease.

特性

製品名

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

分子式

C18H25N3O3

分子量

331.4 g/mol

IUPAC名

1-cyclohexyl-3-[4-(morpholine-4-carbonyl)phenyl]urea

InChI

InChI=1S/C18H25N3O3/c22-17(21-10-12-24-13-11-21)14-6-8-16(9-7-14)20-18(23)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H2,19,20,23)

InChIキー

NXLKREIVNSXQFV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

正規SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。